4,4',4''-Tris(benzoyloxy)trityl bromide
Overview
Description
4,4',4''-Tris(benzoyloxy)trityl bromide is a useful research compound. Its molecular formula is C40H27BrO6 and its molecular weight is 683.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
The compound is classified as dangerous, with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), H361 (suspected of damaging fertility or the unborn child), H370 (causes damage to organs), H372 (causes damage to organs through prolonged or repeated exposure), H340 (may cause genetic defects), and H350 (may cause cancer) .
Mechanism of Action
Target of Action
It is known to be a hydroxyl protecting agent , which suggests that it interacts with hydroxyl groups in various biochemical contexts.
Mode of Action
As a hydroxyl protecting agent, 4,4’,4’'-Tris(benzoyloxy)trityl bromide likely interacts with its targets by binding to hydroxyl groups, thereby preventing them from participating in unwanted reactions during a synthesis process .
Biochemical Analysis
Biochemical Properties
4,4’,4’‘-Tris(benzoyloxy)trityl bromide plays a significant role in biochemical reactions, particularly in the protection of hydroxyl groups during chemical synthesis . This compound interacts with enzymes and proteins that are involved in the synthesis and modification of biomolecules. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, 4,4’,4’'-Tris(benzoyloxy)trityl bromide can form complexes with proteins, altering their structure and function .
Cellular Effects
The effects of 4,4’,4’‘-Tris(benzoyloxy)trityl bromide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, 4,4’,4’'-Tris(benzoyloxy)trityl bromide can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 4,4’,4’‘-Tris(benzoyloxy)trityl bromide exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity and function . This compound can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce the enzyme’s catalytic efficiency . Additionally, 4,4’,4’'-Tris(benzoyloxy)trityl bromide can modulate gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’,4’‘-Tris(benzoyloxy)trityl bromide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 4,4’,4’'-Tris(benzoyloxy)trityl bromide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 4,4’,4’‘-Tris(benzoyloxy)trityl bromide vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting tissue repair . At high doses, 4,4’,4’'-Tris(benzoyloxy)trityl bromide can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
4,4’,4’‘-Tris(benzoyloxy)trityl bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . Additionally, 4,4’,4’'-Tris(benzoyloxy)trityl bromide can affect the balance of metabolic pathways, resulting in alterations in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 4,4’,4’‘-Tris(benzoyloxy)trityl bromide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . The localization and accumulation of 4,4’,4’'-Tris(benzoyloxy)trityl bromide can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
4,4’,4’‘-Tris(benzoyloxy)trityl bromide exhibits specific subcellular localization, which can affect its activity and function . This compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of 4,4’,4’'-Tris(benzoyloxy)trityl bromide can influence its interactions with other biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
[4-[bis(4-benzoyloxyphenyl)-bromomethyl]phenyl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H27BrO6/c41-40(31-16-22-34(23-17-31)45-37(42)28-10-4-1-5-11-28,32-18-24-35(25-19-32)46-38(43)29-12-6-2-7-13-29)33-20-26-36(27-21-33)47-39(44)30-14-8-3-9-15-30/h1-27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXTVZCJOBWKIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)(C5=CC=C(C=C5)OC(=O)C6=CC=CC=C6)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H27BrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398062 | |
Record name | (Bromomethanetriyl)tri(4,1-phenylene) tribenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86610-66-4 | |
Record name | (Bromomethanetriyl)tri(4,1-phenylene) tribenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4',4"-Tris(benzoyloxy)-trityl bromide 200000041585 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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